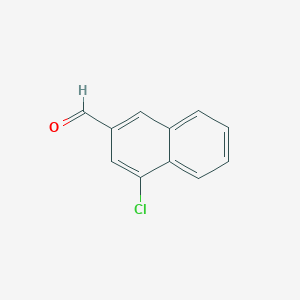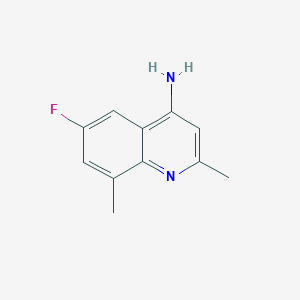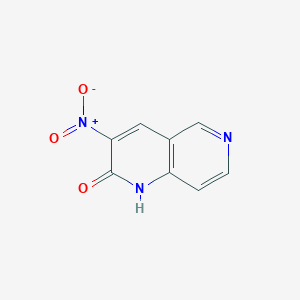![molecular formula C9H15N5 B11904526 3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)
3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-メチルピペラジン-1-イル)-2,5,7-トリアザビシクロ[4.1.0]ヘプタ-1,3-ジエンは、その独特な二環式構造を特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
3-(4-メチルピペラジン-1-イル)-2,5,7-トリアザビシクロ[4.1.0]ヘプタ-1,3-ジエンの合成は、通常、入手しやすい出発物質から始まる複数のステップを伴います。一般的なアプローチの1つは、適切な前駆体の環化を制御された条件下で行うことです。反応条件は、目的の生成物が収率が高く純粋な形で得られるように、特定の触媒と溶媒を必要とする場合が多いです。
工業的生産方法
この化合物の工業的生産には、実験室規模の合成方法をスケールアップすることが含まれる場合があります。これには、効率的で費用対効果の高い生産を実現するために、温度、圧力、反応時間などの反応条件を最適化することが含まれます。さらに、結晶化またはクロマトグラフィーなどの精製技術を用いて、化合物を純粋な形で単離します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. Additionally, purification techniques like crystallization or chromatography are employed to isolate the compound in its pure form.
化学反応の分析
反応の種類
3-(4-メチルピペラジン-1-イル)-2,5,7-トリアザビシクロ[4.1.0]ヘプタ-1,3-ジエンは、以下のを含むさまざまな化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれ、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用することがよくあります。
還元: この反応には、水素の付加または酸素の除去が含まれ、通常、水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用します。
置換: この反応には、ハロゲンまたは求核剤などの試薬を使用して、1つの官能基を別の官能基に置き換えることが含まれます。
一般的な試薬と条件
この化合物の反応は、効率的に進行するために、特定の試薬と条件を必要とする場合が多いです。たとえば、酸化反応には酸性または塩基性条件が必要になる場合があり、還元反応には望ましくない副反応を防ぐために無水条件が必要になる場合があります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の反応条件と試薬によって異なります。たとえば、酸化反応はさまざまな酸化された誘導体を生じることがあり、還元反応は異なる官能基を持つ還元された誘導体を生じることがあります。
科学研究への応用
3-(4-メチルピペラジン-1-イル)-2,5,7-トリアザビシクロ[4.1.0]ヘプタ-1,3-ジエンは、以下のを含むいくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 生体高分子との相互作用など、その潜在的な生物学的活性について研究されています。
医学: 特定の生物学的標的と相互作用する能力など、その潜在的な治療特性について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and chemical processes.
作用機序
3-(4-メチルピペラジン-1-イル)-2,5,7-トリアザビシクロ[4.1.0]ヘプタ-1,3-ジエンの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、特定の受容体または酵素に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
類似化合物との比較
類似化合物
ビシクロ[4.1.0]ヘプタ-2,4,6-トリエン: 同様の二環式構造を持つ関連化合物。
シクロヘプタ-1,3,5-トリエン: 同様の環系を持つ別の関連化合物。
独自性
3-(4-メチルピペラジン-1-イル)-2,5,7-トリアザビシクロ[4.1.0]ヘプタ-1,3-ジエンは、特定の官能基と二環式構造により、独特の化学的および生物学的特性を付与するため、独特です。この独自性は、さまざまな科学研究への応用において貴重な化合物となっています。
特性
分子式 |
C9H15N5 |
|---|---|
分子量 |
193.25 g/mol |
IUPAC名 |
3-(4-methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1(7),3-diene |
InChI |
InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)7-6-10-8-9(11-7)12-8/h6,8,10H,2-5H2,1H3,(H,11,12) |
InChIキー |
LFCXAXJFVKDXET-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CNC3C(=N3)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11904449.png)
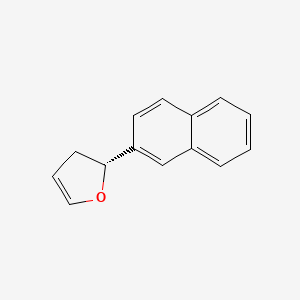
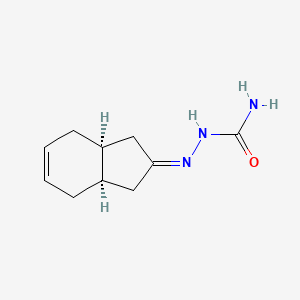
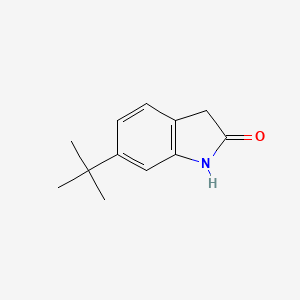




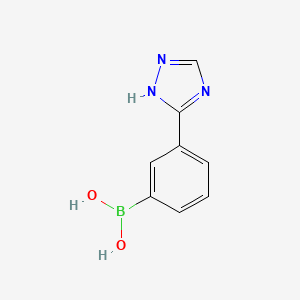
![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)
